![molecular formula C20H23NO6 B4942384 4-allyl-2-methoxy-1-{2-[2-(2-nitrophenoxy)ethoxy]ethoxy}benzene](/img/structure/B4942384.png)
4-allyl-2-methoxy-1-{2-[2-(2-nitrophenoxy)ethoxy]ethoxy}benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-allyl-2-methoxy-1-{2-[2-(2-nitrophenoxy)ethoxy]ethoxy}benzene, commonly known as ANE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ANE is a complex molecule that can be synthesized using various methods.
作用机制
The exact mechanism of action of ANE is not fully understood. However, studies have suggested that ANE induces apoptosis in cancer cells by activating the mitochondrial pathway. ANE has also been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer.
Biochemical and Physiological Effects:
Studies have shown that ANE has several biochemical and physiological effects. ANE has been shown to reduce the expression of inflammatory cytokines such as TNF-α and IL-6. ANE has also been shown to increase the activity of antioxidant enzymes such as SOD and CAT. In addition, ANE has been shown to reduce the expression of pro-inflammatory enzymes such as COX-2 and iNOS.
实验室实验的优点和局限性
One of the major advantages of ANE is its potent anti-cancer properties. ANE has been shown to induce apoptosis in cancer cells at low concentrations. ANE also has anti-inflammatory and anti-oxidant properties, which make it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases. However, one of the limitations of ANE is its complex structure, which makes it difficult to synthesize and purify.
未来方向
The potential therapeutic applications of ANE are vast and require further research. Some of the future directions for ANE research include:
1. Studying the pharmacokinetics and pharmacodynamics of ANE in vivo.
2. Developing novel ANE derivatives with improved potency and selectivity.
3. Investigating the role of ANE in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
4. Studying the synergistic effects of ANE with other anti-cancer drugs.
5. Investigating the role of ANE in the treatment of viral infections.
Conclusion:
ANE is a complex molecule that has gained significant attention in scientific research due to its potential therapeutic applications. ANE has potent anti-cancer, anti-inflammatory, and anti-oxidant properties, which make it a potential candidate for the treatment of various diseases. However, further research is required to fully understand the mechanism of action and the pharmacokinetics of ANE. The future directions for ANE research are vast and require interdisciplinary collaboration among scientists and researchers.
合成方法
The synthesis of ANE is a complex process that involves several steps. One of the most commonly used methods for the synthesis of ANE is the Knoevenagel condensation reaction. This reaction involves the condensation of 2-nitrophenylacetic acid with 4-allyl-2-methoxyphenol in the presence of a base catalyst. The resulting product is then further reacted with ethylene glycol diglycidyl ether to obtain ANE.
科学研究应用
ANE has been extensively studied for its potential therapeutic applications in various fields of medicine. One of the most promising applications of ANE is in the treatment of cancer. Studies have shown that ANE has potent anti-cancer properties and can induce apoptosis in cancer cells. ANE has also been shown to have anti-inflammatory, anti-oxidant, and anti-microbial properties.
属性
IUPAC Name |
2-methoxy-1-[2-[2-(2-nitrophenoxy)ethoxy]ethoxy]-4-prop-2-enylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO6/c1-3-6-16-9-10-19(20(15-16)24-2)27-14-12-25-11-13-26-18-8-5-4-7-17(18)21(22)23/h3-5,7-10,15H,1,6,11-14H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUCQPZWXIXCEBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCOCCOC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Allyl-2-methoxy-1-{2-[2-(2-nitrophenoxy)ethoxy]ethoxy}benzene | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)-6-ethoxyphenol](/img/structure/B4942306.png)
![1-(3,4-dimethylphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]ethanone](/img/structure/B4942311.png)
![diethyl 3-methyl-5-{[(2-phenylcyclopropyl)carbonyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B4942318.png)
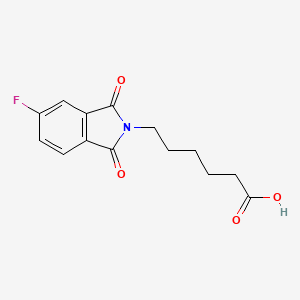
![3-(methylthio)-6-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4942339.png)
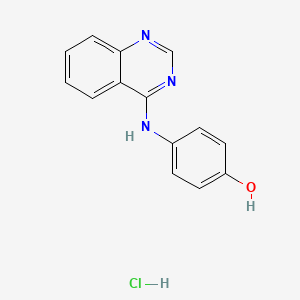
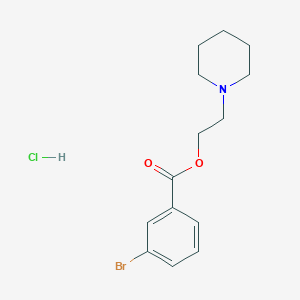
![3-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B4942352.png)
![1-(4-nitrophenyl)-4-[(4-nitrophenyl)acetyl]piperazine](/img/structure/B4942356.png)
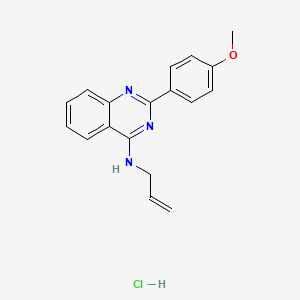
![5-[4-(diethylamino)benzylidene]-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4942394.png)
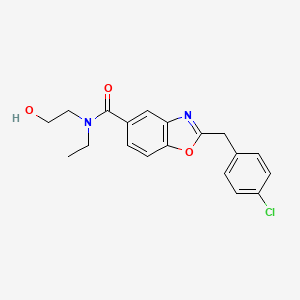
![9-[(dimethylamino)methyl]-1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol](/img/structure/B4942402.png)
![allyl 2-{[3-(2-furyl)acryloyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4942409.png)